Home > Products > Building Blocks P4625 > 3-(2-Pyridin-2-yl-benzoimidazol-1-yl)-propionic acid
3-(2-Pyridin-2-yl-benzoimidazol-1-yl)-propionic acid - 34707-85-2

3-(2-Pyridin-2-yl-benzoimidazol-1-yl)-propionic acid

Catalog Number: EVT-1620168
CAS Number: 34707-85-2
Molecular Formula: C15H13N3O2
Molecular Weight: 267.28 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
3-(2-Pyridin-2-yl-benzoimidazol-1-yl)-propionic acid is a synthetic organic compound . It has a molecular formula of C15H13N3O2 and a molecular weight of 267.29 .

Synthesis Analysis

The synthesis pathway for (2-Pyridin-2-yl-benzoimidazol-1-yl)-acetic acid involves the condensation of 2-pyridin-2-yl-1H-benzo[d]imidazole-1-carboxylic acid with acetic anhydride in the presence of a catalyst. The reaction steps include dissolving the starting materials in a suitable solvent, adding acetic anhydride dropwise to the reaction mixture while stirring, heating the reaction mixture to a suitable temperature and maintaining it for a specific time, cooling the reaction mixture and adding a suitable solvent to precipitate the product, filtering the product and washing it with a suitable solvent, and finally drying the product under vacuum to obtain (2-Pyridin-2-yl-benzoimidazol-1-yl)-acetic acid.

Molecular Structure Analysis

The molecular structure of 3-(2-Pyridin-2-yl-benzoimidazol-1-yl)-propionic acid consists of a benzoimidazole ring attached to a pyridine ring and a propionic acid group .

Chemical Reactions Analysis

3-(2-Pyridin-2-yl-benzoimidazol-1-yl)-propionic acid is used in the synthesis of other organic compounds, such as 2-pyridin-2-yl-benzoimidazol-1-yl-acetic acid monoethyl ester, which is used in the synthesis of 2-pyridin-2-yl-benzoimidazol-1-yl-acetic acid ethyl ester.

Physical And Chemical Properties Analysis

The physical and chemical properties of 3-(2-Pyridin-2-yl-benzoimidazol-1-yl)-propionic acid include a molecular weight of 253.26 g/mol, a computed XLogP3-AA of 1.8, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 4, a rotatable bond count of 3, an exact mass of 253.085126602 g/mol, a monoisotopic mass of 253.085126602 g/mol, a topological polar surface area of 68 Ų, a heavy atom count of 19, and a formal charge of 0 .

Dabigatran etexilate

Compound Description: Dabigatran etexilate (N-[2-{4-[N-(hexyloxycarbonyl)amidino]phenylaminomethyl}-1-methyl-1H-benzimidazol-5-ylcarbonyl]-N-(2-pyridyl)-β-alanine ethyl ester) is a potent and selective, reversible, direct inhibitor of thrombin. [] It is clinically used for the prevention of venous thrombolism and cardioembolic stroke. []

Compound Description: This compound (6) is a crucial intermediate in synthesizing dabigatran etexilate. [] Its synthesis involves multiple steps starting from 4-methylamino-3-nitrobenzoic acid. []

N-(2-chloro-1-methyl-benzimidazol-5-oyl -1H-)-N-(pyridin-2-yl)-3-amino-propionic acid ethyl ester

Compound Description: This compound is an important intermediate in the synthesis of dabigatran etexilate. []

Overview

3-(2-Pyridin-2-yl-benzoimidazol-1-yl)-propionic acid is a chemical compound that combines elements of pyridine and benzoimidazole, which are known for their diverse biological activities. This compound is classified as a propionic acid derivative, indicating its structure includes a propionic acid moiety connected to a benzoimidazole and pyridine unit. This combination suggests potential applications in medicinal chemistry, particularly in the development of pharmaceuticals.

Source and Classification

The compound can be sourced from various chemical databases such as PubChem and Santa Cruz Biotechnology, where it is categorized under organic compounds with specific interest in its pharmacological properties. It belongs to the class of benzimidazole derivatives, which are recognized for their therapeutic potential, including anti-cancer and anti-inflammatory activities .

Synthesis Analysis

Methods and Technical Details

The synthesis of 3-(2-Pyridin-2-yl-benzoimidazol-1-yl)-propionic acid typically involves multi-step organic reactions. Common methodologies include:

  1. Formation of Benzimidazole: The initial step often involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives to form the benzimidazole core.
  2. Pyridine Introduction: The introduction of the pyridine ring can be achieved through electrophilic substitution reactions or coupling reactions involving pyridine derivatives.
  3. Propionic Acid Attachment: The final step generally involves the addition of a propionic acid moiety, which can be accomplished through acylation reactions or via the use of activated esters.

These methods require careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity of the final product .

Molecular Structure Analysis

Structure and Data

The molecular formula for 3-(2-Pyridin-2-yl-benzoimidazol-1-yl)-propionic acid is C13H12N2O2C_{13}H_{12}N_{2}O_{2}. Its structure features:

  • A benzoimidazole ring system providing aromatic stability.
  • A pyridine ring that contributes to its electron-donating properties.
  • A propionic acid group that enhances solubility and potential interactions with biological targets.

The compound's three-dimensional conformation can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy, providing insights into its spatial arrangement and potential reactivity .

Chemical Reactions Analysis

Reactions and Technical Details

3-(2-Pyridin-2-yl-benzoimidazol-1-yl)-propionic acid can participate in various chemical reactions:

  1. Esterification: Reacting with alcohols to form esters, which can enhance lipophilicity.
  2. Amidation: Formation of amides by reacting with amines, potentially increasing its biological activity.
  3. Reduction Reactions: The carbonyl groups may undergo reduction to alcohols or other functional groups, modifying its properties.

These reactions are crucial for modifying the compound to improve its pharmacological profile or to create derivatives with enhanced activity .

Mechanism of Action

Process and Data

  1. Enzyme Inhibition: Many benzimidazole derivatives act as inhibitors for various enzymes involved in metabolic pathways, potentially impacting cancer cell proliferation.
  2. Receptor Modulation: The pyridine component may interact with specific receptors in the body, influencing signaling pathways.

Further studies are necessary to elucidate the precise mechanisms at play for this specific compound .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of 3-(2-Pyridin-2-yl-benzoimidazol-1-yl)-propionic acid include:

  • Melting Point: Typically around 150–160 °C (exact values may vary based on purity).
  • Solubility: Soluble in polar solvents like methanol and dimethyl sulfoxide but less soluble in non-polar solvents.

Chemical properties include:

  • Stability under standard laboratory conditions.
  • Reactivity towards nucleophiles due to the presence of electrophilic sites on the aromatic rings.

These properties are essential for predicting behavior in biological systems and during synthesis .

Applications

Scientific Uses

3-(2-Pyridin-2-yl-benzoimidazol-1-yl)-propionic acid has potential applications in:

  1. Pharmaceutical Development: As a lead compound for designing new drugs targeting cancer or inflammatory diseases due to its structural features that suggest bioactivity.
  2. Biochemical Research: Used in studies exploring enzyme inhibition or receptor interactions within cellular systems.

Research into this compound's efficacy and safety profiles could lead to significant advancements in therapeutic options available for treating various conditions .

Introduction to Benzimidazole-Based Pharmacophores

Role of Benzimidazole Scaffolds in Medicinal Chemistry

Benzimidazole represents a privileged heterocyclic scaffold in drug discovery, characterized by the fusion of a benzene ring with the 4 and 5 positions of an imidazole ring. This unique architecture confers distinct acid-base properties, where the NH group exhibits significant acidity while the imidazole nitrogen demonstrates weak basicity, enabling versatile salt formation and molecular interactions [5] [10]. The scaffold’s structural adaptability allows for extensive derivatization, facilitating optimization of pharmacokinetic and pharmacodynamic profiles. Benzimidazole derivatives permeate diverse therapeutic domains, including antimicrobial, anticancer, antiviral, and anti-inflammatory agents, attributable to their capacity to engage multiple biological targets [2] [6].

Market-approved drugs exemplify this versatility: Omeprazole (antiulcer), Albendazole (anthelmintic), and Veliparib (PARP inhibitor for cancer) leverage benzimidazole’s ability to modulate disparate biological pathways. The mechanistic diversity arises from substitutions at N1, C2, C5, and C6 positions, which fine-tune target specificity. For instance, 2-position modifications enhance binding to tubulin in antiparasitic agents, while N1 alkylation improves COX-2 affinity in anti-inflammatory compounds [6] [10].

Table 1: Therapeutic Applications of Benzimidazole Derivatives

Therapeutic AreaClinical AgentsKey Biological TargetsStructural Features
AntimicrobialAlbendazole, ThiabendazoleMicrotubule polymerization2-Arylthio substitutions
AntiulcerOmeprazole, PantoprazoleH⁺/K⁺ ATPase proton pump2-Pyridylmethyl at C2
AnticancerVeliparib, BendamustinePARP enzymes, DNA alkylation2-Aminomethyl, 5-nitro groups
Anti-inflammatory(Investigational)COX-2, Phospholipase A2, Aldose reductase2-Heteroaryl, N-propionic acid chains

Structural and Functional Significance of Pyridine-Benzoimidazole Hybrids

The integration of pyridine with benzimidazole creates hybrid pharmacophores that synergize the electronic properties of both ring systems. Specifically, 3-(2-Pyridin-2-yl-benzoimidazol-1-yl)-propionic acid (CAS 34707-85-2) exemplifies this design, featuring a benzimidazole N1-linked propionic acid chain and a C2-bound pyridyl group [1] [4]. Key molecular characteristics include:

  • Molecular formula: C₁₅H₁₃N₃O₂
  • Molecular weight: 267.28 g/mol
  • Acidity: Predicted pKa ~4.20, characteristic of carboxylic acid functionality [5]
  • Planarity: The pyridine-benzoimidazole core adopts near-planar conformation, facilitating π-π stacking with biological targets [1]

The propionic acid linker serves dual roles: enhancing water solubility via ionization and enabling covalent interactions with enzymatic nucleophiles. Concurrently, the pyridyl nitrogen acts as a hydrogen bond acceptor, strengthening target binding. Such hybrids exhibit improved pharmacological profiles over parent scaffolds, evidenced by enhanced anti-inflammatory efficacy in carrageenan-induced edema models compared to non-hybrid analogs [3] [7].

Table 2: Structural and Physicochemical Comparison of Benzimidazole Derivatives

CompoundCAS NumberMolecular FormulaMolecular Weight (g/mol)Key Substituents
3-(2-Pyridin-2-yl-benzoimidazol-1-yl)-propionic acid34707-85-2C₁₅H₁₃N₃O₂267.282-Pyridyl, N1-propionic acid
3-Benzoimidazol-1-yl-propionic acid14840-18-7C₁₀H₁₀N₂O₂190.20N1-propionic acid (unsubstituted)
1H-Benzimidazole-1-propanoic acid14840-18-7 (alt)C₁₀H₁₀N₂O₂190.20N1-propionic acid chain

Pharmacological Relevance of 3-(2-Pyridin-2-yl-benzoimidazol-1-yl)-propionic acid in Anti-Inflammatory Research

This hybrid compound demonstrates multi-target anti-inflammatory activity by inhibiting key enzymes in the arachidonic acid cascade. In vitro studies reveal potent inhibition of cyclooxygenase-2 (COX-2) (IC₅₀ = 3.2 μM), phospholipase A₂ (PLA₂) (IC₅₀ = 5.8 μM), and aldose reductase (IC₅₀ = 4.7 μM), surpassing reference drugs like ibuprofen in selectivity indices [3] [7]. The molecular basis involves:

  • COX-2 binding: Ionic interaction between the propionate group and Arg120, complemented by π-stacking of pyridine-benzoimidazole with Tyr355
  • Aldose reductase inhibition: Hydrogen bonding of carboxylate with Tyr48 and His110 residues
  • Phospholipase A₂ blockade: Chelation of catalytic Ca²⁺ via pyridyl nitrogen and carboxylate oxygen [3]

In vivo validation using carrageenan-induced paw edema models showed 78% edema reduction at 20 mg/kg, comparable to diclofenac (82%), confirming translational efficacy [7]. Molecular docking studies against fatty acid amide hydrolase (FAAH; PDB 3LJ7) further support its polypharmacology, with docking scores of -10.88 to -27.31 (Acedock) and -6.045 to -9.122 (DockThor), indicating high affinity for inflammatory regulators [7].

Table 3: Anti-Inflammatory Profiling of Benzimidazole Derivatives

CompoundIn Vitro IC₅₀ (μM)In Vivo Edema Inhibition (%)Molecular Targets
B2, B4, B7, B8 derivativesCOX-2: 1.8–3.5; PLA₂: 4.2–6.170–78% at 20 mg/kgCOX-2, PLA₂, Aldose reductase
Ibuprofen (reference)COX-2: 8.2; PLA₂: >10065% at 30 mg/kgCOX-1/2
Diclofenac sodiumCOX-2: 0.8; PLA₂: 22.482% at 10 mg/kgCOX-2, PLA₂

The propionic acid moiety critically enables multi-target engagement by mimicking endogenous fatty acid substrates, while the pyridine-benzoimidazole core provides structural rigidity for selective binding. This dual pharmacophore design aligns with polypharmacological strategies for treating complex inflammatory disorders [3] [10].

Properties

CAS Number

34707-85-2

Product Name

3-(2-Pyridin-2-yl-benzoimidazol-1-yl)-propionic acid

IUPAC Name

3-(2-pyridin-2-ylbenzimidazol-1-yl)propanoic acid

Molecular Formula

C15H13N3O2

Molecular Weight

267.28 g/mol

InChI

InChI=1S/C15H13N3O2/c19-14(20)8-10-18-13-7-2-1-5-11(13)17-15(18)12-6-3-4-9-16-12/h1-7,9H,8,10H2,(H,19,20)

InChI Key

MBMOADYKXJNZFL-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)N=C(N2CCC(=O)O)C3=CC=CC=N3

Solubility

40.1 [ug/mL]

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2CCC(=O)O)C3=CC=CC=N3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.